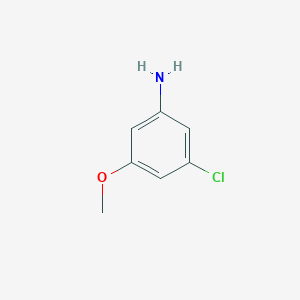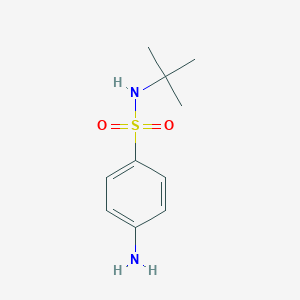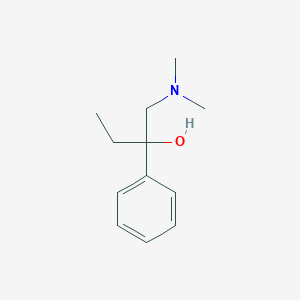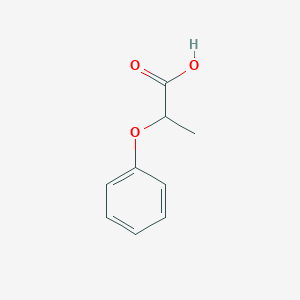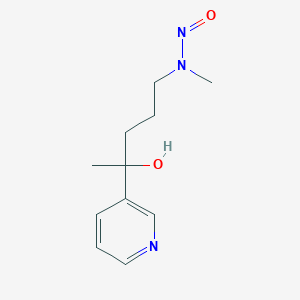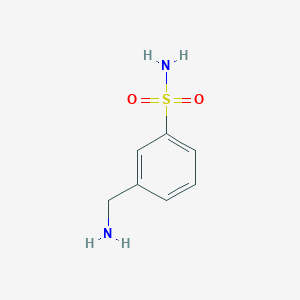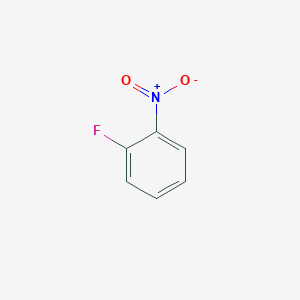
二甲双胍杂质 H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile is an organic compound with the molecular formula C14H8Cl3N. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon atom that is also bonded to two aromatic rings, one of which is substituted with chlorine atoms at the 2 and 6 positions, and the other at the 4 position .
科学研究应用
(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
Target of Action
Diclazuril, the parent compound, is known to target protozoan parasites of the genus eimeria .
Mode of Action
It is likely to share some similarities with diclazuril, which is known to have potent activity against various stages of eimeria .
Biochemical Pathways
Diclazuril has been shown to induce apoptosis and attenuate the activity of mitochondrial transmembrane potential of merozoites, which is involved in mitochondrial-dependent apoptosis in second-generation merozoites of eimeria tenella .
Pharmacokinetics
Diclazuril, the parent compound, is known to be absorbed and metabolized at a very low extent and is mainly excreted in the feces as an unchanged compound .
Result of Action
Diclazuril has been shown to induce ultrastructural changes and significantly increase the ratio of early apoptosis and late apoptosis/necrosis in second-generation merozoites .
Action Environment
It is known that diclazuril and other anticoccidial drugs are regularly used as feed additives for pullets and broiler chickens to mitigate the impact of coccidiosis .
生化分析
Biochemical Properties
It is known that Diclazuril, the parent compound, interacts with various enzymes and proteins within the cell
Cellular Effects
Studies on Diclazuril have shown that it can cause ultrastructural changes and apoptosis in certain cells
Molecular Mechanism
Diclazuril, the parent compound, is known to affect both the asexual and sexual stages of Eimeria tenella development
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Diclazuril Impurity H in laboratory settings. Studies on Diclazuril have shown that it can cause changes in the effects of the product over time
Dosage Effects in Animal Models
Studies on Diclazuril have shown that it can have varying effects at different dosages
Metabolic Pathways
Diclazuril, the parent compound, is known to be metabolized in the body
Transport and Distribution
Studies on Diclazuril have shown that it can be transported and distributed within cells
Subcellular Localization
Diclazuril, the parent compound, is known to affect the localization of certain proteins
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile typically involves the reaction of 2,6-dichlorobenzyl bromide with 4-chlorobenzyl cyanide in the presence of a base such as sodium cyanide. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: (4-Chlorophenyl)(2,6-dichlorophenyl)methanamine.
Oxidation: (4-Chlorophenyl)(2,6-dichlorophenyl)acetic acid.
相似化合物的比较
Similar Compounds
- 2,4-Dichlorophenylacetonitrile
- 2,6-Dichlorophenylacetonitrile
- 4-Chlorophenylacetonitrile
Uniqueness
(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile is unique due to the specific arrangement of chlorine atoms on the aromatic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
2-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N/c15-10-6-4-9(5-7-10)11(8-18)14-12(16)2-1-3-13(14)17/h1-7,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSXVPILOCGMDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85823-22-9 |
Source


|
| Record name | (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085823229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-CHLOROPHENYL)(2,6-DICHLOROPHENYL)ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/733PU9O8RS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)
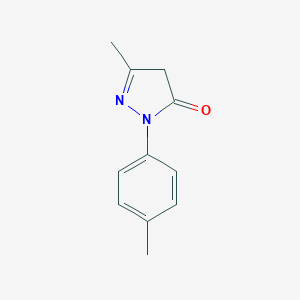
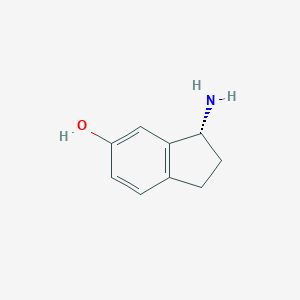
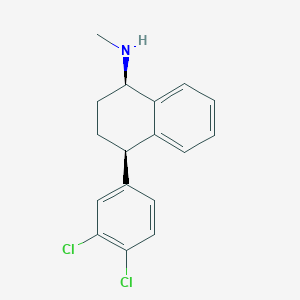

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)
